5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 4-fluorophenyl group and a carboxylic acid functional group attached to the pyrazole ring. The fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the 4-fluorophenyl group: This step involves the use of a fluorinated benzene derivative, such as 4-fluorobenzaldehyde, which reacts with the pyrazole intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Electrophilic aromatic substitution: The fluorophenyl group can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Electrophilic aromatic substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the fluorine atom.
Oxidation and reduction: Reducing agents like lithium aluminum hydride can be used for reduction, while oxidizing agents like potassium permanganate can be used for oxidation.
Major Products Formed
Nitration: 5-(4-Nitro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Sulfonation: 5-(4-Sulfonyl-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Halogenation: 5-(4-Halo-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Scientific Research Applications
5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-(4-Bromo-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 5-(4-Methyl-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Uniqueness
The presence of the fluorine atom in 5-(4-Fluoro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound in research and development.
Properties
IUPAC Name |
5-(4-fluorophenyl)-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(6-9(13-14)11(15)16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPKQFCBBUCKGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196282 |
Source
|
Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957514-16-8 |
Source
|
Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957514-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601196282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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